molecular formula C23H26N2O3 B11227104 11-(2-furyl)-10-hexanoyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

11-(2-furyl)-10-hexanoyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

Cat. No.: B11227104
M. Wt: 378.5 g/mol
InChI Key: HEALUKCCTYDROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(2-furyl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a furan ring, a hexanoyl group, and a dibenzo[b,e][1,4]diazepinone core, making it a unique and interesting molecule for scientific research.

Chemical Reactions Analysis

Types of Reactions

11-(2-furyl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohol derivatives.

Scientific Research Applications

11-(2-furyl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 11-(2-furyl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. For example, it may bind to the benzodiazepine binding site on GABA_A receptors, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system . This interaction can lead to anxiolytic and sedative effects. Additionally, the compound’s antioxidant properties may involve scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Chlordiazepoxide: A well-known anxiolytic belonging to the same class of compounds.

    Diazepam: Another anxiolytic with a similar core structure but different substituents.

    Clozapine: An antipsychotic with a dibenzo[b,e][1,4]diazepinone core.

Uniqueness

11-(2-furyl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific combination of a furan ring, a hexanoyl group, and a dibenzo[b,e][1,4]diazepinone core. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

6-(furan-2-yl)-5-hexanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C23H26N2O3/c1-2-3-4-14-21(27)25-18-11-6-5-9-16(18)24-17-10-7-12-19(26)22(17)23(25)20-13-8-15-28-20/h5-6,8-9,11,13,15,23-24H,2-4,7,10,12,14H2,1H3

InChI Key

HEALUKCCTYDROI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C(C2=C(CCCC2=O)NC3=CC=CC=C31)C4=CC=CO4

Origin of Product

United States

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